2-(Bromomethyl)-3,6-dichloropyridine
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Overview
Description
2-(Bromomethyl)-3,6-dichloropyridine is an organic compound that belongs to the class of halogenated pyridines This compound is characterized by the presence of a bromomethyl group and two chlorine atoms attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-3,6-dichloropyridine typically involves the bromination of 3,6-dichloropyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in a solvent like dichloromethane under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-3,6-dichloropyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: The major product is 3,6-dichloropyridine.
Scientific Research Applications
2-(Bromomethyl)-3,6-dichloropyridine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-3,6-dichloropyridine involves its interaction with nucleophilic sites in biological molecules. The bromomethyl group is highly reactive and can form covalent bonds with nucleophiles such as thiol groups in proteins, leading to the inhibition of enzyme activity. This reactivity makes it a useful tool in studying enzyme mechanisms and developing enzyme inhibitors .
Comparison with Similar Compounds
Similar Compounds
2-(Bromomethyl)benzene: Similar in structure but lacks the chlorine atoms on the pyridine ring.
2-(Bromomethyl)acrylate: Contains a bromomethyl group but has an acrylate moiety instead of a pyridine ring.
2-Bromomethyl-1,3-dioxolane: Contains a bromomethyl group attached to a dioxolane ring.
Uniqueness
2-(Bromomethyl)-3,6-dichloropyridine is unique due to the presence of both bromomethyl and dichloro substituents on the pyridine ring. This combination of functional groups imparts distinct reactivity and makes it a versatile intermediate in organic synthesis. The dichloro substituents enhance the compound’s stability and reactivity compared to similar compounds .
Properties
Molecular Formula |
C6H4BrCl2N |
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Molecular Weight |
240.91 g/mol |
IUPAC Name |
2-(bromomethyl)-3,6-dichloropyridine |
InChI |
InChI=1S/C6H4BrCl2N/c7-3-5-4(8)1-2-6(9)10-5/h1-2H,3H2 |
InChI Key |
BFGCJTJKYZARLF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1Cl)CBr)Cl |
Origin of Product |
United States |
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